molecular formula C20H15Cl2NO5 B8527655 2,6-Bis(5-chloro-2-hydroxybenzyl)-4-nitrophenol CAS No. 71643-57-7

2,6-Bis(5-chloro-2-hydroxybenzyl)-4-nitrophenol

Cat. No. B8527655
Key on ui cas rn: 71643-57-7
M. Wt: 420.2 g/mol
InChI Key: HXJBLZKZGCMPEW-UHFFFAOYSA-N
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Patent
US04163801

Procedure details

The 2,6-bis(chloromethyl)-4-nitrophenol (8 g) and p-chlorophenol (8.7 g) were dissolved in nitrobenzene (125 ml) at 25°. After cooling to 10° ZnCl2 (28 g) was added over 1 hr. The stirred mixture was held at room temperature for 30 hrs and poured into 200 mls of water. The organic layer was washed with water and the nitrobenzene removed by vacuum distillation. Column chromatography gave 1.5 g of 2,6-bis(5-chloro-2-hydroxybenzyl)-4-nitrophenol (mp 220°).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
28 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([CH2:12]Cl)[C:4]=1[OH:14].[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=1.[OH2:23]>[N+](C1C=CC=CC=1)([O-])=O.[Cl-].[Cl-].[Zn+2]>[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[C:18]([CH:17]=1)[CH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([CH2:12][C:20]2[CH:21]=[C:16]([Cl:15])[CH:17]=[CH:18][C:19]=2[OH:23])[C:4]=1[OH:14] |f:4.5.6|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClCC1=C(C(=CC(=C1)[N+](=O)[O-])CCl)O
Name
Quantity
8.7 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
125 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
28 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 1 hr
Duration
1 h
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
the nitrobenzene removed by vacuum distillation

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
ClC=1C=CC(=C(CC2=C(C(=CC(=C2)[N+](=O)[O-])CC2=C(C=CC(=C2)Cl)O)O)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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